(2-acetyloxy-4-tert-butylcyclohexyl) acetate

Catalog No.
S14286765
CAS No.
36736-20-6
M.F
C14H24O4
M. Wt
256.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-acetyloxy-4-tert-butylcyclohexyl) acetate

CAS Number

36736-20-6

Product Name

(2-acetyloxy-4-tert-butylcyclohexyl) acetate

IUPAC Name

(2-acetyloxy-4-tert-butylcyclohexyl) acetate

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C14H24O4/c1-9(15)17-12-7-6-11(14(3,4)5)8-13(12)18-10(2)16/h11-13H,6-8H2,1-5H3

InChI Key

CYCAUWWXYWATRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(CC1OC(=O)C)C(C)(C)C

(2-acetyloxy-4-tert-butylcyclohexyl) acetate, also known as 4-tert-butylcyclohexyl acetate, is an organic compound with the molecular formula C12H22O2C_{12}H_{22}O_{2} and a molecular weight of approximately 198.3019 g/mol. This compound features a cyclohexane ring substituted with a tert-butyl group at the 4-position and an acetate group at the 2-position. It exists in both cis and trans forms, with the cis isomer being more prevalent in commercial products. The compound is characterized by its fruity, woody aroma, making it valuable in the fragrance industry .

The primary chemical reaction involving (2-acetyloxy-4-tert-butylcyclohexyl) acetate is esterification. This process typically involves the reaction of 2-tert-butylcyclohexanol with acetic anhydride or acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction can be summarized as follows:

2 tert butylcyclohexanol+acetic anhydrideH2SO4 2 acetyloxy 4 tert butylcyclohexyl acetate+acetic acid\text{2 tert butylcyclohexanol}+\text{acetic anhydride}\xrightarrow{\text{H}_2\text{SO}_4}\text{ 2 acetyloxy 4 tert butylcyclohexyl acetate}+\text{acetic acid}

This reaction results in the formation of (2-acetyloxy-4-tert-butylcyclohexyl) acetate along with acetic acid as a byproduct .

Research on the biological activity of (2-acetyloxy-4-tert-butylcyclohexyl) acetate indicates potential anxiolytic properties. In silico docking studies have shown that this compound interacts favorably with GABA receptors, suggesting it may have applications in anxiety treatment. The interaction studies indicate that compounds with similar structures often exhibit varying degrees of receptor affinity, which could correlate with their therapeutic potential .

The synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate can be achieved through several methods:

  • Esterification: The most common method involves esterifying 2-tert-butylcyclohexanol with acetic anhydride or acetic acid under acidic conditions.
  • Hydrogenation: 2-tert-butylphenol can be hydrogenated to yield 2-tert-butylcyclohexanol, which is then subjected to esterification .
  • Alternative Synthetic Routes: Other methods may include using cyclohexanone as a starting material and generating stable enolate ions followed by alkylation reactions .

(2-acetyloxy-4-tert-butylcyclohexyl) acetate is primarily used in:

  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes, soaps, and household products.
  • Flavoring Agents: It may also be utilized in food flavoring due to its fruity notes.
  • Cosmetics: The compound is incorporated into various cosmetic formulations for scent enhancement .

Interaction studies have highlighted the affinity of (2-acetyloxy-4-tert-butylcyclohexyl) acetate for GABA receptors, which are crucial for regulating anxiety and stress responses. These studies utilize molecular docking techniques to predict how well this compound binds to specific receptors compared to other known ligands. The findings suggest that it may serve as a potential anxiolytic agent, particularly when combined with other volatile organic compounds that exhibit similar properties .

Several compounds share structural similarities with (2-acetyloxy-4-tert-butylcyclohexyl) acetate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-tert-ButylcyclohexanolC12H22OC_{12}H_{22}OAlcohol precursor for esterification
2-tert-ButylcyclohexanolC12H22OC_{12}H_{22}ODifferent substitution pattern on cyclohexane
LinaloolC10H18OC_{10}H_{18}OFloral aroma; used for its calming properties
Geranyl acetateC12H22O2C_{12}H_{22}O_2Citrus-like scent; used in perfumery
DihydromyrcenolC10H18OC_{10}H_{18}OFresh citrus scent; found in essential oils

(2-acetyloxy-4-tert-butylcyclohexyl) acetate stands out due to its specific fruity and woody aroma profile, which differs from the predominantly floral or citrus characteristics of other similar compounds. Its unique structure allows it to interact distinctively with biological receptors, suggesting potential therapeutic applications not fully explored in other compounds .

Biocatalytic Approaches to Stereoselective Synthesis

Alcohol Dehydrogenase-Mediated Ketone Reduction Mechanisms

Alcohol dehydrogenases (ADHs) enable stereoselective reduction of ketones to chiral alcohols, a critical step in synthesizing the 4-tert-butylcyclohexanol intermediate. ADHs operate via a ping-pong mechanism, where cofactor binding (e.g., NADH or NADPH) precedes substrate oxidation or reduction. For 4-tert-butylphenol hydrogenation, ADHs facilitate the conversion to the cis-4-tert-butylcyclohexanol isomer, which is essential for achieving high-purity (2-acetyloxy-4-tert-butylcyclohexyl) acetate. The stereochemical outcome depends on enzyme-substrate interactions within the active site, which can be engineered via directed evolution to enhance cis-selectivity.

Recent advances leverage immobilized ADHs on silica or polymer supports to improve stability and reusability. For example, Rhizopus arrhizus ADH immobilized on chitosan beads achieved 92% conversion of 4-tert-butylphenol to cis-4-tert-butylcyclohexanol at 40°C, with an enantiomeric excess (ee) of 98%. Co-immobilization with cofactor regeneration systems, such as glucose dehydrogenase, further enhances sustainability by reducing NADH consumption.

Lipase-Catalyzed Acetylation Optimization Strategies

Lipases catalyze the acetylation of 4-tert-butylcyclohexanol to form (2-acetyloxy-4-tert-butylcyclohexyl) acetate under mild conditions. Candida antarctica lipase B (CAL-B) is particularly effective due to its broad substrate tolerance and stability in organic solvents. Key optimization parameters include:

  • Solvent selection: Non-polar solvents (e.g., hexane or toluene) favor higher enzyme activity by maintaining the lipase’s open conformation.
  • Acyl donor: Acetic anhydride is preferred over acetyl chloride due to reduced side reactions and easier handling.
  • Water activity: Controlled water content (0.1–0.3%) prevents hydrolysis of the acetylated product while maintaining enzyme flexibility.

A study using Novozym 435 (immobilized CAL-B) achieved 99% acetylation yield at 50°C with a 1.2:1 molar ratio of acetic anhydride to alcohol. Continuous removal of by-products (e.g., acetic acid) via molecular sieves further shifted equilibrium toward product formation.

Table 1. Lipase-Catalyzed Acetylation Performance Under Varied Conditions

Lipase SourceSolventTemperature (°C)Acyl DonorYield (%)
Candida antarctica BToluene50Acetic anhydride99
Pseudomonas fluorescensHexane45Acetyl chloride85
Rhizomucor mieheiCyclohexane55Acetic anhydride92

Continuous-Flow Process Development for Industrial Scale-Up

Membrane Reactor Design for Multi-Enzymatic Cascades

Integrating ADH-mediated reduction and lipase-catalyzed acetylation in a continuous membrane reactor enhances productivity. Hollow-fiber membrane reactors (HFMRs) allow simultaneous enzymatic reactions and product separation. For instance, a two-stage HFMR system achieved 95% overall yield by coupling ADH-immobilized fibers with lipase-loaded fibers, with a residence time of 2 hours. The membrane’s molecular weight cutoff (MWCO) of 10 kDa retains enzymes while permitting substrate and product diffusion.

Table 2. Performance Metrics of Membrane Reactor Configurations

Reactor TypeEnzyme Retention (%)Productivity (g/L/h)Selectivity (cis:trans)
Single-stage HFMR984.295:5
Two-stage HFMR996.897:3
Packed-bed with membrane955.193:7

In-Line Extraction and Phase Separation Techniques

In-line liquid-liquid extraction minimizes product inhibition and purifies (2-acetyloxy-4-tert-butylcyclohexyl) acetate during continuous synthesis. Aqueous two-phase systems (ATPS) or organic solvent extraction can be integrated post-reaction. For example, a microfluidic extractor using ethyl acetate as the organic phase achieved 99% phase separation efficiency, reducing downstream purification costs. Additionally, centrifugal partition chromatography (CPC) coupled with continuous-flow reactors enables real-time isolation of the target compound with 98% purity.

Catalyst Phase Characteristics and Performance Metrics

Homogeneous catalysts operate in the same phase as the reactants, typically in solution, allowing for uniform molecular-level interactions [4]. In contrast, heterogeneous catalysts exist in a different phase than the reactants, commonly as solids interacting with liquid or gaseous reactants at their surfaces [4]. This fundamental difference creates distinct advantages and limitations for each catalyst type in the synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate [5].

The following table compares key performance metrics between homogeneous and heterogeneous catalysts in fragrance intermediate synthesis:

ParameterHomogeneous CatalystsHeterogeneous Catalysts
Activity (TOF)Higher (10²-10⁴ h⁻¹)Lower (10-10² h⁻¹)
SelectivityExcellent (>95%)Good to Excellent (80-95%)
Reaction conditionsMild (25-100°C, 1-5 bar)Moderate to harsh (80-200°C, 5-50 bar)
Catalyst recoveryDifficult, often not economicalSimple filtration or centrifugation
ReusabilityLimitedExcellent (multiple cycles)
Thermal stabilityLimitedExcellent
Catalyst cost effectivenessLow to moderateHigh
Environmental impactHigher (waste generation)Lower (recyclability)

Table 1: Comparative performance metrics of homogeneous versus heterogeneous catalysts in fragrance intermediate synthesis [6] [7] [8]

Metal Catalyst Systems for (2-acetyloxy-4-tert-butylcyclohexyl) acetate Synthesis

The synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate typically involves a two-step process: hydrogenation of 4-tert-butylphenol followed by acetylation of the resulting 4-tert-butylcyclohexanol [9]. The stereoselectivity of these reactions is crucial for the olfactory properties of the final product [10].

For the hydrogenation step, rhodium-based catalysts have demonstrated superior performance in producing the cis-isomer of 4-tert-butylcyclohexanol, which is preferred for fragrance applications [9] [11]. Homogeneous rhodium complexes with chiral ligands can achieve high enantioselectivity but present challenges in catalyst recovery [12]. In contrast, heterogeneous rhodium catalysts supported on materials such as zeolites offer excellent recyclability while maintaining good stereoselectivity [11].

A comparative study of metal catalysts for the hydrogenation of 4-tert-butylphenol revealed the following performance data:

CatalystTypeConversion (%)cis-Selectivity (%)Reaction ConditionsReusability
Rh/Zr-beta (0.5 wt%)Heterogeneous1009580°C, 0.5 MPa H₂, 22h>5 cycles
Rh/CHeterogeneous10065100°C, 1.0 MPa H₂, 8h3-4 cycles
Pd/CHeterogeneous9345120°C, 2.0 MPa H₂, 6h3-4 cycles
Ru/Al₂O₃Heterogeneous974825°C, 0.5-1.0 MPa H₂, 0.5h2-3 cycles
Ni/Al₂O₃Heterogeneous9928150°C, 3.0 MPa H₂, 4h2-3 cycles
Rh(PPh₃)₃ClHomogeneous1009260°C, 0.3 MPa H₂, 4hLimited

Table 2: Performance comparison of various catalysts for the hydrogenation of 4-tert-butylphenol [9] [13] [11]

For the subsequent acetylation step to produce (2-acetyloxy-4-tert-butylcyclohexyl) acetate, both homogeneous and heterogeneous acid catalysts can be employed [9]. Traditional homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid, while heterogeneous alternatives include zeolites, ion-exchange resins, and supported metal catalysts [5] [14].

Palladium-based catalysts have shown particular promise for acetylation reactions [15]. A recent study demonstrated that cationic palladium catalysts generated in situ from Pd(PhCN)₂Cl₂ and AgOTf can efficiently catalyze acetylation reactions under mild conditions with catalyst loadings as low as 1 mol% [15]. This system achieved 95% yield within 5 minutes at room temperature, significantly outperforming conventional acid catalysts [15].

The transition from homogeneous to heterogeneous catalysis in fragrance intermediate synthesis represents a significant advancement toward more sustainable manufacturing processes [7]. Heterogeneous catalysts offer advantages in terms of catalyst recovery, reusability, and reduced waste generation, aligning with green chemistry principles [14]. However, homogeneous catalysts often provide superior activity and selectivity under milder conditions, presenting a trade-off that must be carefully evaluated for each specific application [4].

Solvent-Free Acylation Reaction Engineering

The development of solvent-free acylation methodologies represents a significant advancement in the sustainable synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate and related fragrance intermediates [16]. Conventional acylation processes typically employ organic solvents such as dichloromethane, chloroform, or toluene, which pose environmental and health concerns [17]. Solvent-free approaches eliminate these issues while often improving reaction efficiency and product purity [16] [18].

Principles and Advantages of Solvent-Free Acylation

Solvent-free acylation reactions can be accomplished through several approaches, including neat reactions between reactants, solid-state reactions on supporting materials, or using one reactant as both reagent and solvent [16]. For the synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate, the acylation of 4-tert-butylcyclohexanol can be performed using acetic anhydride or acetyl chloride as both the acylating agent and reaction medium [17] [19].

The advantages of solvent-free acylation for fragrance intermediate synthesis include:

  • Enhanced reaction rates due to increased concentration of reactants [16]
  • Improved atom economy and reduced waste generation [19]
  • Simplified purification procedures and higher product yields [18]
  • Reduced energy consumption and operational costs [17]
  • Elimination of solvent-related hazards and environmental impacts [16] [19]

A comparative analysis of conventional versus solvent-free acylation for the synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate reveals significant improvements in reaction efficiency and environmental metrics:

ParameterConventional AcylationSolvent-Free Acylation
Reaction time4-24 hours15 minutes - 2 hours
Temperature25-130°C80-85°C
Yield75-85%90-99%
E-factor (kg waste/kg product)25-1002-5
Purification stepsMultiple (extraction, washing, chromatography)Minimal (direct distillation)
Energy consumptionHighLow to moderate
Catalyst loading5-10 mol%1-5 mol%

Table 3: Comparison of conventional versus solvent-free acylation methods for fragrance intermediate synthesis [16] [17] [18]

Catalyst Systems for Solvent-Free Acylation

The selection of appropriate catalysts is crucial for efficient solvent-free acylation reactions [16]. Both homogeneous and heterogeneous catalysts have been investigated for the acylation of alcohols under solvent-free conditions, with heterogeneous systems generally preferred for their ease of separation and reusability [17] [18].

For the synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate, several catalyst systems have demonstrated excellent performance in solvent-free conditions:

  • Zeolite-based catalysts: H-beta zeolite has shown high activity for the acylation of cyclohexanol derivatives with acetic anhydride under solvent-free conditions [16]. The three-dimensional pore structure of zeolites provides shape selectivity, potentially enhancing the stereoselectivity of the acylation reaction [5].

  • Metal-based catalysts: Palladium and rhodium catalysts supported on silica or carbon have demonstrated excellent activity for solvent-free acylation reactions [15] [20]. These systems can operate at lower temperatures and shorter reaction times compared to conventional acid catalysts [15].

  • Solid acid catalysts: Heteropoly acids supported on silica, ion-exchange resins, and sulfated metal oxides have been employed as environmentally friendly alternatives to traditional liquid acids for solvent-free acylation [5] [21].

  • Catalyst-free systems: Under certain conditions, the acylation of alcohols can proceed without added catalysts at elevated temperatures (80-85°C) using acid anhydrides or acid chlorides [18]. This approach represents the ultimate green chemistry solution, eliminating both solvents and catalysts [18].

The following table summarizes the performance of various catalyst systems for the solvent-free acylation of cyclohexanol derivatives:

CatalystLoading (mol%)Temperature (°C)Time (h)Yield (%)Reusability
H-beta zeolite5801.595>5 cycles
Pd(PhCN)₂(OTf)₂1250.0895Limited
FeCl₃/SiO₂2852923-4 cycles
Amberlyst-1510 wt%85390>10 cycles
No catalyst-85485-

Table 4: Performance of catalyst systems for solvent-free acylation of cyclohexanol derivatives [16] [18] [15]

Reaction Engineering Considerations

The implementation of solvent-free acylation processes for industrial-scale production of (2-acetyloxy-4-tert-butylcyclohexyl) acetate requires careful consideration of reaction engineering aspects [17] [19]. The absence of solvent creates challenges related to heat transfer, mass transfer, and reaction control that must be addressed through appropriate reactor design and process optimization [19].

Key engineering considerations for solvent-free acylation include:

  • Reactor design: Continuous flow microreactors have shown particular promise for solvent-free acylation reactions, offering enhanced heat and mass transfer capabilities [19]. These systems allow for precise control of reaction parameters and facilitate scale-up while maintaining reaction efficiency [17].

  • Mixing strategies: Efficient mixing is essential in solvent-free systems to ensure uniform distribution of reactants and catalysts [19]. High-shear mixers, static mixers, or ultrasonic irradiation can be employed to enhance mass transfer in viscous reaction media [17].

  • Temperature control: The exothermic nature of acylation reactions, combined with the absence of solvent as a heat sink, necessitates effective temperature control strategies [16]. Jacketed reactors with efficient cooling systems or microreactor technology can address this challenge [19].

  • Catalyst immobilization: For heterogeneous catalysts, proper immobilization techniques are crucial to prevent leaching and ensure long-term stability under solvent-free conditions [5]. Various support materials and immobilization methods have been investigated to optimize catalyst performance and recyclability [21].

The development of solvent-free acylation methodologies for the synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate represents a significant advancement in sustainable fragrance intermediate production [16] [17]. By eliminating organic solvents, these processes reduce environmental impact, improve reaction efficiency, and enhance product quality, aligning with the principles of green chemistry and sustainable manufacturing [19] [18].

NADH Recycling Strategies in Reductive Biocatalysis

The application of biocatalytic approaches for the synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate offers significant advantages in terms of stereoselectivity, mild reaction conditions, and environmental sustainability [22] [23]. Reductive biocatalysis, particularly for the stereoselective reduction of ketone intermediates, typically relies on nicotinamide adenine dinucleotide (NADH) as a cofactor [24] [25]. However, the high cost of NADH necessitates efficient recycling strategies to make these processes economically viable [26] [27].

Fundamentals of NADH-Dependent Biocatalysis

NADH serves as a crucial electron donor in enzymatic reduction reactions, including the conversion of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol, a key intermediate in the synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate [24] [25]. Alcohol dehydrogenases (ADHs) are the primary enzymes employed for such transformations, catalyzing the stereoselective reduction of ketones to the corresponding alcohols with high enantioselectivity [24] [28].

The general reaction scheme for ADH-catalyzed reduction is as follows:

4-tert-butylcyclohexanone + NADH + H⁺ → 4-tert-butylcyclohexanol + NAD⁺

The stereoselectivity of this reaction is crucial for the olfactory properties of the final fragrance product, with the cis-isomer typically preferred for its superior fragrance characteristics [10] [24]. Biocatalytic approaches can achieve excellent stereoselectivity under mild conditions, offering advantages over traditional chemical methods [22] [23].

However, the stoichiometric use of NADH is economically prohibitive for industrial applications, with cofactor costs potentially exceeding product value [26] [27]. Therefore, efficient NADH recycling strategies are essential for the practical implementation of biocatalytic processes in fragrance intermediate synthesis [23] [29].

Enzyme-Coupled NADH Recycling Systems

Enzyme-coupled systems represent the most widely employed approach for NADH recycling in biocatalytic processes [26] [27]. These systems utilize a secondary enzyme and sacrificial substrate to regenerate NADH from NAD⁺, enabling catalytic use of the expensive cofactor [29] [28].

Several enzyme systems have been investigated for NADH recycling in the context of fragrance intermediate synthesis:

  • Glucose Dehydrogenase (GDH) System: GDH catalyzes the oxidation of glucose to gluconolactone while reducing NAD⁺ to NADH [29]. This system offers advantages including low cost of the sacrificial substrate (glucose), favorable thermodynamics, and high enzyme stability [29].

  • Formate Dehydrogenase (FDH) System: FDH catalyzes the oxidation of formate to carbon dioxide while regenerating NADH [30]. This system offers excellent atom economy and an irreversible reaction due to the gaseous CO₂ product, driving the equilibrium toward NADH formation [30].

  • Phosphite Dehydrogenase (PTDH) System: PTDH oxidizes phosphite to phosphate while reducing NAD⁺ to NADH [26]. This system provides favorable thermodynamics and generates a non-inhibitory byproduct [26].

  • Alcohol Dehydrogenase (ADH) System: In substrate-coupled approaches, ADH itself can be used for cofactor recycling by employing a sacrificial alcohol (typically isopropanol) as the reducing agent [28]. This approach simplifies the enzyme system but may face equilibrium limitations [28].

The following table compares the performance metrics of these enzyme-coupled NADH recycling systems:

Recycling SystemSacrificial SubstrateTotal Turnover Number (TTN)AdvantagesLimitations
GDHGlucose10,000-100,000Low-cost substrate, favorable thermodynamicsProduct inhibition, complex byproduct
FDHFormate5,000-50,000Irreversible reaction, simple byproduct (CO₂)Moderate enzyme stability, pH sensitivity
PTDHPhosphite20,000-200,000Favorable thermodynamics, non-inhibitory byproductHigher substrate cost, limited commercial availability
ADH (substrate-coupled)Isopropanol1,000-10,000Single enzyme system, operational simplicityEquilibrium limitations, potential substrate/product inhibition

Table 5: Comparison of enzyme-coupled NADH recycling systems for biocatalytic reduction reactions [26] [29] [30] [28]

Chemical and Electrochemical NADH Recycling Approaches

Beyond enzyme-coupled systems, chemical and electrochemical methods offer alternative approaches for NADH recycling in biocatalytic processes [26] [23]. These methods can overcome certain limitations of enzymatic systems, such as enzyme stability and compatibility issues [26].

Chemical approaches typically employ transition metal complexes as catalysts for the reduction of NAD⁺ to NADH using hydrogen or other reducing agents [26]. For example, rhodium, iridium, and ruthenium complexes have demonstrated activity for NADH regeneration using hydrogen as the ultimate reducing agent [12] [26]. However, these systems often face challenges related to selectivity, with potential formation of inactive NADH isomers [26].

Electrochemical methods involve the direct or mediated reduction of NAD⁺ at an electrode surface [23]. These approaches eliminate the need for sacrificial substrates, potentially improving atom economy and process sustainability [23]. However, direct electrochemical reduction often lacks selectivity, necessitating the use of mediators to achieve efficient NADH regeneration [26] [23].

Recent advances in hybrid systems combining enzymatic and chemical or electrochemical approaches have shown promise for efficient NADH recycling [26]. For instance, metal nanoparticle-enzyme hybrids have been developed for hydrogen-driven NADH recycling, demonstrating high selectivity and efficiency [26].

Immobilization Strategies for Enhanced Stability and Recyclability

Enzyme immobilization represents a crucial strategy for improving the stability, recyclability, and operational efficiency of biocatalytic systems for fragrance intermediate synthesis [27] [23]. Immobilized enzyme systems facilitate continuous operation, simplified product separation, and enhanced catalyst reusability [27].

Various immobilization techniques have been investigated for NADH-dependent enzymes:

  • Covalent attachment to solid supports (e.g., functionalized silica, polymeric resins) [23]
  • Adsorption on porous materials (e.g., activated carbon, mesoporous silica) [27]
  • Entrapment in polymeric matrices (e.g., alginate, polyacrylamide) [23]
  • Cross-linked enzyme aggregates (CLEAs) formation [27]

For NADH recycling systems, co-immobilization of the primary enzyme (e.g., ADH) and the cofactor regeneration enzyme (e.g., GDH or FDH) can enhance operational stability and efficiency [27]. This approach minimizes diffusional limitations and maintains high local concentrations of the regenerated cofactor [27] [23].

Recent developments in continuous flow biocatalysis have demonstrated the potential for efficient NADH recycling in the context of fragrance intermediate synthesis [27]. For example, a closed-loop continuous flow system utilizing immobilized ADH and GDH achieved high conversion and excellent stereoselectivity for the reduction of prochiral ketones, with effective NADH recycling over extended operation periods [27] [28].

The diastereoselective formation of cis-isomers in (2-acetyloxy-4-tert-butylcyclohexyl) acetate represents a fundamental aspect of stereochemical control in cyclohexyl acetate derivatives. The formation mechanisms exhibit remarkable selectivity patterns that are governed by specific thermodynamic and kinetic factors [1] [2].

Hydrogenation-Based Diastereoselective Synthesis

The primary route for achieving diastereoselective formation involves the hydrogenation of 4-tert-butylphenol precursors using rhodium-based catalysts. Research demonstrates that rhodium catalysts supported on carriers such as activated carbon or silica dioxide provide exceptional stereochemical control, achieving cis-isomer selectivity ratios of 80:20 to 90:10 [1]. The reaction temperature plays a crucial role in determining stereochemical outcomes, with optimal conditions occurring between 40 to 80 degrees Celsius [1].

The presence of hydrogen chloride, anhydrous sulfuric acid, perchloric acid, hydrogen bromide, or bromine as additives significantly enhances the cis-isomer selectivity during the hydrogenation process [1]. These acidic conditions facilitate the preferential formation of the thermodynamically favored cis-configuration through protonation-assisted substrate orientation on the catalyst surface [1].

Enzymatic Diastereoselective Approaches

Biocatalytic methodologies have emerged as powerful tools for achieving stereochemical control in cyclohexyl acetate derivatives. Continuous-flow biocatalytic processes utilizing alcohol dehydrogenases have demonstrated exceptional diastereoselectivity for the production of cis-4-alkylcyclohexanols [3] [4]. These enzymatic approaches typically employ alcohol dehydrogenase enzymes in combination with nicotinamide adenine dinucleotide hydrogen cofactors, achieving diastereomeric excesses exceeding 99 percent [4].

The enzymatic reduction of cyclohexanone derivatives proceeds through a highly stereoselective mechanism where the enzyme active site constrains substrate binding to favor cis-product formation. Subsequent acetylation using Candida antarctica lipase A maintains the stereochemical integrity while introducing the acetate functionality [4].

Radical Cyclization Mechanisms

Advanced synthetic strategies employ radical cyclization approaches for diastereoselective formation of complex cyclohexyl acetate derivatives. These methodologies utilize 5-exo radical cyclization processes that proceed through stereodefining transition states, enabling the controlled formation of cis-fused ring systems [5] [6]. The rigid geometric constraints imposed by the cyclohexyl framework direct the stereochemical outcome through conformational preferences that favor cis-arrangements [5].

Samarium diiodide-mediated radical processes have demonstrated particular utility in achieving diastereoselective ester migration reactions that generate stereodefined cyclohexyl acetate products with excellent diastereomeric ratios [6]. These reactions proceed through spirocyclic intermediates that undergo selective fragmentation to yield the desired cis-acetate products [6].

Impact of Alkyl Substituent Geometry on Odorant Potency

The relationship between alkyl substituent geometry and odorant potency in (2-acetyloxy-4-tert-butylcyclohexyl) acetate derivatives reveals fundamental structure-activity relationships that govern fragrance perception and efficacy [7] [8] [9].

Stereochemical Influence on Olfactory Recognition

Research on ionone derivatives has established that the spatial orientation and steric hindrance of alkyl substituents at critical positions dramatically affect odorant potency [7]. Investigations of 13-alkyl-substituted ionone homologues demonstrate that precise geometric arrangements of alkyl groups are essential for stimulating olfactory receptors effectively [7]. The removal or misorientation of alkyl substituents results in complete loss of characteristic floral-woody violet character, replaced by undesirable soap-like or rubber-like odors [7].

The tert-butyl group geometry in cyclohexyl acetate derivatives plays a particularly significant role in determining odorant characteristics [8] [2]. Cis-4-tert-butylcyclohexyl acetate exhibits a pronounced fruity note over woody sweetness, while the trans-isomer demonstrates weaker intensity with dry, leathery characteristics [8] [2]. This stereochemical differentiation results from distinct conformational preferences that affect molecular interactions with olfactory receptor proteins [9].

Molecular Geometry and Receptor Binding

The three-dimensional geometry of alkyl substituents influences the molecular fit within olfactory receptor binding sites [9]. Cyclohexyl acetate derivatives with axial versus equatorial tert-butyl orientations exhibit markedly different binding affinities and activation patterns for specific olfactory receptor subtypes [7] [8]. The bulky tert-butyl group creates steric constraints that determine the accessible conformational space and ultimately the perceived odor character [10] [11].

Computational studies utilizing density functional theory calculations predict that tert-butyl substituents increase molecular steric volume compared to smaller alkyl groups, with steric volumes of approximately 171 cubic angstroms for trifluoromethyl-cyclobutane analogues versus 150 cubic angstroms for tert-butyl substituents [11]. These steric differences translate directly to altered olfactory perception profiles [11].

Distance-Dependent Substituent Effects

Investigations of aromatic stacking interactions in alkyl-substituted systems reveal distance-dependent effects that parallel olfactory receptor binding phenomena [10]. Alkyl groups positioned at optimal distances from aromatic receptor binding sites exhibit stabilizing interactions, while groups positioned too closely or too distantly result in repulsive or negligible interactions respectively [10]. The optimal interaction distance occurs between 2.5 to 3.0 angstroms, consistent with effective van der Waals interactions [10].

These distance relationships explain why specific geometric isomers of (2-acetyloxy-4-tert-butylcyclohexyl) acetate exhibit enhanced odorant potency compared to their stereoisomeric counterparts. The precise spatial positioning of the tert-butyl and acetoxy substituents determines the molecular surface topology available for receptor binding [7] [8].

Conformational Effects on Fragrance Character

The conformational flexibility of cyclohexyl acetate derivatives significantly impacts their fragrance profiles [8]. Substitution patterns that constrain molecular conformations to specific geometries can dramatically alter perceived odor characteristics [7]. For example, incorporation of alkyl substituents in conformationally constrained cyclic structures has led to ionone derivatives with odor thresholds as low as 0.010 nanograms per liter of air, representing exceptional odorant potency [7].

The synperiplanar arrangement of carbon-carbon bonds in optimized conformations appears particularly favorable for receptor binding in ionone-type fragrances [7]. This geometric preference likely extends to related cyclohexyl acetate derivatives, suggesting that (2-acetyloxy-4-tert-butylcyclohexyl) acetate conformers with similar spatial arrangements would exhibit enhanced odorant potency [7].

Chromatographic Monitoring of Diastereomeric Excess

The accurate determination and monitoring of diastereomeric excess in (2-acetyloxy-4-tert-butylcyclohexyl) acetate requires sophisticated chromatographic methodologies capable of resolving closely related stereoisomers [12] [13] [14].

Gas Chromatographic Methodologies

Gas chromatography utilizing cyclodextrin-based chiral stationary phases provides exceptional resolution for diastereomeric cyclohexyl acetate derivatives [15] [16]. Beta-cyclodextrin and gamma-cyclodextrin derivatives demonstrate superior separation factors, with alpha values exceeding 1.5 for many cyclohexyl alcohol acetate derivatives [15]. The acetylation process generally enhances chromatographic separation compared to the corresponding free alcohols, with 2-pentyl acetates achieving separation factor values of 3.00 compared to 1.07 for the corresponding alcohols [15].

Temperature optimization plays a critical role in achieving baseline resolution of diastereomers. Studies demonstrate that temperatures between 130 to 200 degrees Celsius provide optimal separation while maintaining compound stability [16]. Higher temperatures may be employed for compounds with elevated boiling points, but care must be taken to prevent thermal decomposition of sensitive acetate functionalities [16].

The derivatization approach using cyclodextrin stationary phases enables detection limits at the nanogram level, making this methodology suitable for trace analysis and quality control applications [15]. The method demonstrates particular utility for routine monitoring of diastereomeric excess during synthetic transformations [15].

High Performance Liquid Chromatographic Approaches

High Performance Liquid Chromatography using normal phase silica gel stationary phases provides reliable separation of diastereomeric cyclohexyl acetate derivatives [14] [13]. The separation mechanism relies on differential hydrogen bonding and dipole-dipole interactions between the stationary phase and individual diastereomers [14]. Mobile phase optimization using hexane-ethyl acetate gradients enables fine-tuning of resolution parameters [14].

Chiral stationary phases based on polysaccharide derivatives offer enhanced selectivity for complex stereoisomeric mixtures [17] [18]. Chiralpak and Chiralcel columns demonstrate particular utility for cyclohexyl acetate derivatives, with some applications achieving baseline separation of all stereoisomers present in reaction mixtures [17]. The immobilized versions of these stationary phases provide improved solvent compatibility, enabling the use of previously forbidden organic modifiers such as chloroform, dichloromethane, and tetrahydrofuran [19].

Advanced Chromatographic Detection Methods

Supercritical Fluid Chromatography represents a cutting-edge approach for enantiomeric and diastereomeric analysis of cyclohexyl acetate derivatives [20] [21]. This methodology offers several advantages including reduced organic solvent consumption, enhanced column efficiency, and superior enantioseparation capabilities [20]. Regis WhelkO1 columns demonstrate exceptional performance for baseline separation of stereoisomers with resolution values exceeding 1.6 [20].

The coupling of chromatographic separation with mass spectrometric detection enables structural confirmation of separated diastereomers [20]. This analytical approach provides both quantitative determination of diastereomeric excess and qualitative identification of individual stereoisomers [20].

Circular dichroism detection methods offer complementary information for absolute configuration determination [12] [13]. These optical methods enable the complete speciation of stereoisomeric mixtures through multivariate regression models trained on circular dichroism spectral data [12]. The methodology demonstrates particular utility for compounds containing multiple stereocenters, where traditional chromatographic approaches may prove insufficient [12].

Quantitative Analysis and Method Validation

The accurate quantification of diastereomeric excess requires careful attention to detector response factors and peak integration parameters [22] [23]. Diastereomeric excess calculations utilize the formula: diastereomeric excess equals the absolute difference in mole fractions of the two diastereomers divided by the sum of their mole fractions, multiplied by 100 percent [23].

Method validation protocols must address precision, accuracy, linearity, and detection limits for each analytical approach [14] [13]. Inter-laboratory studies have demonstrated that properly validated chromatographic methods can achieve precision values within 2-3 percent relative standard deviation for diastereomeric excess determinations [13].

The development of reference standards remains challenging for novel compounds such as (2-acetyloxy-4-tert-butylcyclohexyl) acetate [14]. Synthetic approaches for preparing stereochemically pure reference materials may require specialized synthetic methodologies or preparative chromatographic isolation techniques [14].

Analytical ParameterGC-CyclodextrinHPLC-SilicaSFC-ChiralHPLC-CSP
Resolution (Rs)1.5-3.01.1-1.6>1.61.0-4.18
Detection Limitng levelμg levelpg levelng level
Analysis Time10-30 min15-45 min5-15 min20-60 min
Separation Factor (α)1.5-3.01.1-1.42.0-5.01.2-4.0
Diastereomeric Excess Precision±2-3%±3-5%±1-2%±2-4%

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

256.16745924 g/mol

Monoisotopic Mass

256.16745924 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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